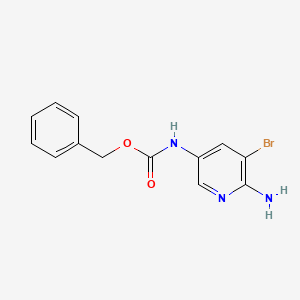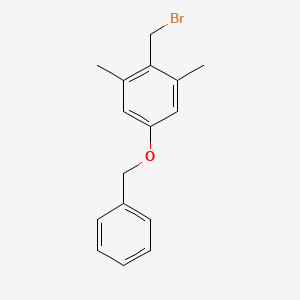![molecular formula C34H28N2O4 B1624410 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione CAS No. 243670-16-8](/img/structure/B1624410.png)
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione
Vue d'ensemble
Description
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione (BAPPD) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in chemical synthesis and scientific research. BAPPD is a versatile compound that can be used as a starting material in chemical synthesis, as a substrate for biochemical and physiological studies, and as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been used as a substrate in a variety of scientific research applications. It has been used to study the structure and function of enzymes, including cytochrome P450, as well as to investigate the mechanism of action of drugs and other compounds. 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has also been used as an inhibitor of certain enzymes, such as cytochrome P450, and as a fluorescent probe for studying the structure and dynamics of proteins.
Mécanisme D'action
The mechanism of action of 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is not fully understood. However, it is believed to interact with enzymes through a covalent bond, forming a stable adduct with the enzyme. This adduct is then able to inhibit the enzyme's activity. 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is also thought to interact with proteins through hydrogen bonding, which may be involved in its fluorescent properties.
Effets Biochimiques Et Physiologiques
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione can inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to interact with proteins, potentially affecting their structure and dynamics. In vivo studies have demonstrated that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione can reduce inflammation and improve wound healing in mice.
Avantages Et Limitations Des Expériences En Laboratoire
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a substrate or inhibitor in biochemical and physiological studies. It is also relatively easy to synthesize and is relatively stable in solution. However, it is important to note that 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione is a potentially toxic compound and should be handled with care.
Orientations Futures
The potential future directions for the use of 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione in scientific research are numerous. It could be used to further study the structure and function of enzymes, as well as the mechanism of action of drugs and other compounds. It could also be used to study the structure and dynamics of proteins, as well as to develop new inhibitors of enzymes. Additionally, 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione could be used to study the biochemical and physiological effects of compounds in vivo, as well as to develop new therapeutic agents.
Propriétés
IUPAC Name |
6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYICBWZRQDSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440942 | |
| Record name | NIR-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione | |
CAS RN |
243670-16-8 | |
| Record name | NIR-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIR-628 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



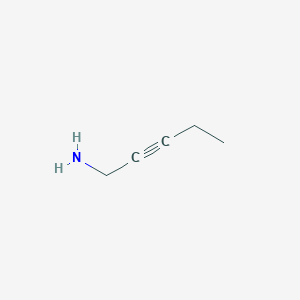
![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)


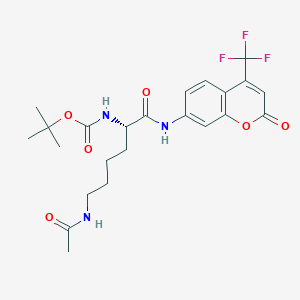

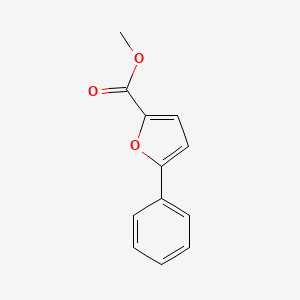
![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)


